1-Pentyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound features a pyrrole ring fused to a pyridine ring, which contributes to its unique chemical properties and potential biological activities. Its structure can be classified as an alkyl-substituted derivative of the pyrrolo[3,2-b]pyridine framework, making it of interest in medicinal chemistry and pharmacological research.
The synthesis of 1-pentyl-1H-pyrrolo[3,2-b]pyridine can be approached through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice, as well as purification steps including recrystallization or chromatography to isolate the desired product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds.
1-Pentyl-1H-pyrrolo[3,2-b]pyridine has a molecular formula of . The compound features:
The molecular weight of 1-pentyl-1H-pyrrolo[3,2-b]pyridine is approximately 198.25 g/mol. The compound's structural representation can be depicted using chemical drawing software or visualized in three-dimensional modeling environments.
1-Pentyl-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions:
Reactions involving this compound often require specific conditions to achieve desired selectivity and yield. For example, controlling temperature and concentration during electrophilic substitutions is crucial to avoid multiple substitutions on the aromatic rings.
The mechanism of action for 1-pentyl-1H-pyrrolo[3,2-b]pyridine is primarily investigated in relation to its biological activity. This compound has shown potential as an inhibitor for various biological targets:
In vitro studies have demonstrated that modifications on the pyrrolo[3,2-b]pyridine scaffold can significantly influence potency against specific targets. For instance, certain derivatives exhibit low nanomolar inhibitory concentrations against FGFRs.
1-Pentyl-1H-pyrrolo[3,2-b]pyridine is expected to exhibit:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and high-performance liquid chromatography are essential for characterizing these properties.
The applications of 1-pentyl-1H-pyrrolo[3,2-b]pyridine include:
Functionalization of the pyrrolo[3,2-b]pyridine core relies on sequential cross-coupling and protective group strategies. Two primary synthetic routes dominate:
Table 1: Comparative Efficiency of Synthetic Routes
Route | Key Step | Yield | Limitations |
---|---|---|---|
A | C4 amination → C2 iodination | <10% | Reduction byproducts, low regioselectivity |
B | C2 Suzuki → C4 amination | 68–75% | Requires SEM protection for N1-H |
Critical to Route B is N1-protection with trimethylsilylethoxymethyl (SEM), which prevents undesired cyclization. However, SEM deprotection risks formaldehyde-mediated side reactions, forming tricyclic eight-membered rings [7]. Alternative functionalizations include Chan-Lam coupling for aryl introduction (45–97% yield) and nucleophilic substitution for carbamate installation [9].
N-Alkylation at the pyrrole nitrogen (N1) is indispensable for cannabinoid receptor affinity. Systematic studies reveal:
Table 2: Impact of N-Substituents on Cannabinoid Activity
Compound | N-Substituent | CB1 EC₅₀ (nM) | Efficacy (% vs. CP55940) |
---|---|---|---|
1H-Pyrrolo[3,2-b]pyridine | H | >10,000 | <5% |
1-Pentyl variant | -CH₂CH₂CH₂CH₂CH₃ | 16–43 | 100% |
5F-MDMB-PICA | -CH₂C(═O)NHCH(CH₃)COOCH₃ | 6.85 | 142.1% |
Bioisosteric replacement of indole scaffolds with azaindoles or pyrrolopyridines alters pharmacodynamics:
Table 3: Bicyclic Core Structure-Activity Relationships
Core Structure | CB1 Kᵢ (nM) | ENPP1 IC₅₀ (nM) | Key Interactions |
---|---|---|---|
Indole (JWH-018) | 9.0 | >10,000 | Van der Waals with Phe174/381 |
7-Azaindole | 120 | 25.0 | H-bond with Trp304; π-π with Tyr353 |
Pyrrolo[3,2-b]pyridine | 450 | 28.3 | Hydrophobic pocket occupancy |
SCRA design has progressed through three generations driven by core diversification:
Table 4: Generational Shift in SCRA Scaffolds
Generation | Prototype Core | Structural Features | CB1 Efficacy |
---|---|---|---|
1st | Aminoalkylindole | Naphthyl ketone; linear alkyl tails | Partial agonist |
2nd | Adamantane-indole | Rigid adamantane; ester/amide linkers | Full agonist |
3rd | Azaindole-pyrrolopyridine | Halogenated termini; chiral head groups | Superagonist |
Recent trends incorporate pyrrolo[3,2-b]pyridine cores to evade legal restrictions while retaining high Gi bias. Halogenation (e.g., 4-fluoro MDMB-BINACA) further biases signaling toward β-arrestin2 recruitment, altering in vivo duration [6] [10].
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8